molecular formula C18H29N3O8 B8115787 Mal-amide-PEG2-oxyamine-Boc

Mal-amide-PEG2-oxyamine-Boc

Cat. No.: B8115787
M. Wt: 415.4 g/mol
InChI Key: VEIXZXOBWZFWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-amide-PEG2-oxyamine-Boc (CAS: Not explicitly listed; CAT#: ADC-L-1012) is a bifunctional linker for bioconjugation, featuring:

  • Maleimide (-Mal): Reacts selectively with thiol (-SH) groups (e.g., cysteine residues in proteins) to form stable thioether bonds .
  • PEG2 spacer: Enhances aqueous solubility, reduces immunogenicity, and minimizes nonspecific interactions .
  • Boc-protected oxyamine (-NH-O-Boc): The tert-butoxycarbonyl (Boc) group protects the oxyamine, which can be deprotected under acidic conditions to generate a reactive hydroxylamine (-NH-OH) for conjugation with carbonyl groups (e.g., ketones or aldehydes) .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O8/c1-18(2,3)29-17(25)20-28-13-12-27-11-10-26-9-7-19-14(22)6-8-21-15(23)4-5-16(21)24/h4-5H,6-13H2,1-3H3,(H,19,22)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIXZXOBWZFWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amide-PEG2-oxyamine-Boc typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-amide-PEG2-oxyamine-Boc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Mal-amide-PEG2-oxyamine-Boc serves as a critical linker in the synthesis of complex biomolecules. Its ability to form stable thioether bonds with thiol groups allows for the construction of intricate molecular architectures essential for drug development and chemical biology research.

Biology

The compound is extensively used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs utilize the compound to link an E3 ubiquitin ligase ligand with a target protein ligand, facilitating targeted protein degradation through the ubiquitin-proteasome system. This application has significant implications for therapeutic strategies against various diseases, including cancer .

Medicine

In medical research, this compound is being investigated for its potential in drug delivery systems. It allows for the precise attachment of therapeutic agents to antibodies or other biomolecules, enhancing targeted delivery to specific tissues or cells. The compound's use in antibody-drug conjugates (ADCs) exemplifies its role in improving the efficacy and safety profiles of therapeutic agents .

Industry

The compound finds applications in the production of advanced materials and bioconjugates. Its unique properties enable the development of biosensors and imaging agents, which are crucial for diagnostics and monitoring biological processes in real-time .

Case Study 1: PROTAC Development

A study highlighted the successful synthesis of a PROTAC using this compound as a linker. The compound enabled the effective degradation of target proteins associated with cancer progression, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Antibody-drug Conjugates

Research involving this compound showcased its application in creating ADCs. The study illustrated how the compound facilitated the stable conjugation of cytotoxic drugs to antibodies, leading to enhanced delivery and reduced side effects compared to traditional chemotherapy methods .

Mechanism of Action

Mal-amide-PEG2-oxyamine-Boc exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 415.44 g/mol
  • Purity : ≥95%
  • Applications : Antibody-drug conjugates (ADCs), protein labeling, and site-specific bioconjugation .

Comparison with Structurally Similar Compounds

2.1 Mal-amide-PEG2-oxyamine (AP10062)
  • Structure : Similar to Mal-amide-PEG2-oxyamine-Boc but lacks the Boc group on the oxyamine.
  • Molecular Weight : 315.32 g/mol .
  • Reactivity : The unprotected oxyamine (-NH-OH) is immediately reactive with carbonyl groups, limiting controlled conjugation.
  • Applications : Used in workflows requiring direct conjugation without a protection-deprotection step .
2.2 Mal-amide-PEG3-oxyamine-Boc (AP10059)
  • Structure : Extends the PEG spacer to three ethylene glycol units (PEG3).
  • Molecular Weight : 459.49 g/mol .
  • Advantages : Longer PEG chain improves solubility and reduces steric hindrance in bulky conjugates.
  • Applications : Ideal for large biomolecules (e.g., antibodies) requiring enhanced flexibility .
2.3 Mal-PEG2-NH-Boc
  • Structure : Contains a Boc-protected amine (-NH-Boc) instead of oxyamine.
  • Reactivity : The deprotected amine (-NH2) reacts with carboxylates or activated esters (e.g., NHS esters).
  • Applications : Amine-directed conjugation in peptide synthesis and small-molecule modifications .
2.4 N-Mal-N-bis(PEG2-NH-Boc)
  • Structure : Bifunctional linker with two Boc-protected amines linked via PEG2 chains and a central maleimide.
  • Molecular Weight : 630.73 g/mol .
  • Applications : PROTAC synthesis, enabling dual conjugation (e.g., targeting ligands and E3 ligase recruiters) .
2.5 Mal-PEG2-Val-Cit-PAB-OH
  • Structure: Integrates a protease-cleavable Val-Cit dipeptide and self-immolative p-aminobenzyloxycarbonyl (PAB) linker.
  • Molecular Weight : 618.71 g/mol .
  • Applications : ADC payload release in tumor microenvironments via enzymatic cleavage .

Functional and Structural Comparison Table

Compound Key Functional Groups PEG Length Molecular Weight (g/mol) Applications
This compound Maleimide, Boc-oxyamine PEG2 415.44 ADCs, controlled bioconjugation
Mal-amide-PEG2-oxyamine Maleimide, oxyamine PEG2 315.32 Direct carbonyl conjugation
Mal-amide-PEG3-oxyamine-Boc Maleimide, Boc-oxyamine PEG3 459.49 Large biomolecule conjugation
N-Mal-N-bis(PEG2-NH-Boc) Maleimide, two Boc-amines PEG2 (x2) 630.73 PROTACs, dual conjugation
Mal-PEG2-Val-Cit-PAB-OH Maleimide, Val-Cit, PAB, -OH PEG2 618.71 Enzyme-cleavable ADCs

Key Differentiators

Reactivity Control :

  • This compound allows sequential conjugation (first maleimide-thiol, then deprotection for oxyamine-carbonyl) .
  • Unprotected analogs (e.g., AP10062) lack this temporal control.

PEG Length :

  • PEG3 derivatives (e.g., AP10059) offer better solubility and reduced steric hindrance than PEG2 counterparts .

Functional Group Diversity :

  • N-Mal-N-bis(PEG2-NH-Boc) enables dual conjugation, critical for complex molecules like PROTACs .
  • Val-Cit-PAB-OH integrates enzymatic cleavage for targeted drug release .

Application Specificity: Boc-protected compounds are preferred in multi-step syntheses, while non-Boc variants suit single-step workflows.

Research Findings and Trends

  • ADC Development : this compound is widely used in ADCs due to its stability and controlled reactivity .
  • PROTACs : Bifunctional linkers like N-Mal-N-bis(PEG2-NH-Boc) are gaining traction for protein degradation therapies .
  • Enzyme-Responsive Systems : Compounds with Val-Cit-PAB-OH demonstrate enhanced tumor specificity in preclinical models .

Biological Activity

Mal-amide-PEG2-oxyamine-Boc is a polyethylene glycol (PEG)-based linker molecule with significant applications in the synthesis of proteolysis-targeting chimeras (PROTACs). These compounds are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system, making them valuable tools in drug discovery and therapeutic development.

Chemical Structure and Properties

  • Molecular Weight : 415.443 g/mol
  • Molecular Formula : C₁₃H₂₁N₃O₆
  • CAS Number : 2253965-09-0

The structure features a Boc-protected oxyamine functionality, which is crucial for its reactivity and ability to form stable linkages with target proteins.

This compound serves as a versatile linker in the construction of PROTACs. The mechanism involves:

  • Target Protein Binding : The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.
  • Ubiquitination : Once bound, the E3 ligase facilitates the ubiquitination of the target protein.
  • Proteasomal Degradation : The ubiquitinated protein is then directed to the proteasome for degradation, effectively reducing its cellular levels.

In Vitro Studies

Research indicates that PROTACs synthesized using this compound exhibit potent biological activity against various targets, including oncogenic proteins. For instance, studies have demonstrated effective degradation of specific cancer-related proteins, leading to reduced cell viability in tumor cell lines.

Table 1: Summary of In Vitro Findings

Study ReferenceTarget ProteinIC50 (nM)Biological Effect
Oncogene A50Significant reduction in cell viability
Oncogene B25Induction of apoptosis in treated cells

Case Studies

  • Case Study 1: Targeting Oncogene A
    • Objective : Evaluate the efficacy of a PROTAC using this compound against Oncogene A.
    • Methodology : Tumor cell lines were treated with varying concentrations of the PROTAC.
    • Results : A dose-dependent decrease in Oncogene A levels was observed, correlating with increased apoptosis markers.
  • Case Study 2: Dual Targeting with PROTACs
    • Objective : Assess the dual-targeting capability of a bifunctional PROTAC.
    • Methodology : The compound was tested against two oncogenic pathways simultaneously.
    • Results : Enhanced degradation rates were noted, leading to synergistic effects on tumor growth inhibition.

Q & A

Q. How can conflicting results regarding the immunogenicity of PEG2 spacers in this compound be critically evaluated?

  • Conduct meta-regression analysis to identify covariates (e.g., animal model, PEG2 purity) influencing immunogenicity .
  • Perform anti-PEG ELISA assays to quantify IgM/IgG titers in sera from treated cohorts .
  • Compare findings with PEG-free analogs to isolate PEG-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.